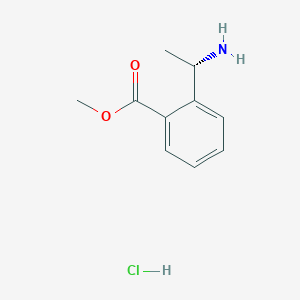

Methyl 2-((1S)-1-aminoethyl)benzoate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-((1S)-1-aminoethyl)benzoate hydrochloride” is an organic compound. It is an ester with a benzene ring connected to an ester functional group . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of similar compounds, such as Methyl benzoate, is typically achieved through the esterification of methanol and benzoic acid, in the presence of a strong acid . Another method involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce methyl benzoate .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES stringCl.COC(=O)c1ccccc1CN . The InChI key is RMCMHUFPMHONOO-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“this compound” is a solid compound . The molecular weight is 201.65 .科学的研究の応用

Schizophrenia Treatment

Sodium benzoate, a d-amino acid oxidase inhibitor, has been explored for its potential therapeutic effects on schizophrenia. Research indicates that sodium benzoate could significantly improve symptomatology in patients with schizophrenia, including those who had a poor response to clozapine, the last-line antipsychotic agent. These studies found improvements in various symptom domains and neurocognition without significant adverse effects, suggesting sodium benzoate's promise as an adjunctive therapy (Lane et al., 2013); (Lin et al., 2017).

Alzheimer's Disease Treatment

Sodium benzoate has also been evaluated for its effects on Alzheimer's disease (AD), particularly during the early phase. One study showed that sodium benzoate could substantially improve cognitive and overall functions in patients with early-phase AD, highlighting the potential of d-amino acid oxidase inhibition as a novel approach for treating early dementing processes (Lin et al., 2014).

Cognitive Function in Late-Life Depression

A study on the effects of sodium benzoate on late-life depression indicated that, compared to placebo, sodium benzoate substantially improved perceived stress scores and cognitive function. These findings suggest that sodium benzoate could be beneficial for patients with late-life depression by decreasing perceived stress and improving cognitive function (Lin et al., 2022).

Safety and Hazards

“Methyl 2-((1S)-1-aminoethyl)benzoate hydrochloride” is classified under GHS07. It has hazard statements H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

作用機序

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes in the body .

Mode of Action

It’s known that similar compounds can react with nucleophiles, such as nitrogen, in an essentially irreversible process . This interaction results in changes to the structure and function of the target molecule .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involving the formation of oximes and hydrazones .

Pharmacokinetics

Similar compounds have been shown to have a high therapeutic index, indicating good bioavailability .

Result of Action

Similar compounds have been shown to have various effects, including the potential to potentiate dopamine while partially inhibiting serotonin .

特性

IUPAC Name |

methyl 2-[(1S)-1-aminoethyl]benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7(11)8-5-3-4-6-9(8)10(12)13-2;/h3-7H,11H2,1-2H3;1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMRKIOVDPKQKH-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-bis(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2723900.png)

![Ethyl 4-(3,4-dimethylphenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2723906.png)

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea](/img/structure/B2723910.png)

![2,4,6-trimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2723911.png)

![N-[(1R,2R)-2-Hydroxycyclobutyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2723914.png)

![methyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2723919.png)

![ethyl 4-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]piperazine-1-carboxylate](/img/structure/B2723921.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2723923.png)